molecular formula C16H30N2O5 B14566944 Boc-Ile-Val-OH CAS No. 61348-61-6

Boc-Ile-Val-OH

Cat. No.: B14566944
CAS No.: 61348-61-6
M. Wt: 330.42 g/mol
InChI Key: NKVPRAMPBUVZHC-SRVKXCTJSA-N
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Description

Boc-Ile-Val-OH, also known as N-tert-Butoxycarbonyl-L-isoleucyl-L-valine, is a dipeptide compound composed of the amino acids isoleucine and valine. The compound is often used in peptide synthesis due to its stability and ease of handling. It is commonly utilized in solid-phase peptide synthesis (SPPS) and other organic synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ile-Val-OH typically involves the protection of the amino group of isoleucine and valine with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of L-isoleucine and L-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.

Chemical Reactions Analysis

Types of Reactions

Boc-Ile-Val-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).

Major Products Formed

    Deprotection: The major product is the free amine form of the dipeptide (Ile-Val-OH).

    Coupling: The major products are extended peptide chains or larger peptide molecules.

Scientific Research Applications

Boc-Ile-Val-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of larger peptides and proteins.

    Drug Development: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.

    Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein-protein interactions.

    Industrial Applications: Applied in the production of peptide-based materials and biopolymers.

Mechanism of Action

The mechanism of action of Boc-Ile-Val-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of the dipeptide, preventing unwanted side reactions during the synthesis process. Upon deprotection, the free amine group can participate in peptide bond formation, allowing the dipeptide to be incorporated into larger peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Ile-Val-OH is unique due to its combination of isoleucine and valine residues, making it a valuable building block for synthesizing peptides with specific sequences and properties. Its stability and ease of handling further enhance its utility in various research and industrial applications.

Properties

CAS No.

61348-61-6

Molecular Formula

C16H30N2O5

Molecular Weight

330.42 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]butanoic acid

InChI

InChI=1S/C16H30N2O5/c1-8-10(4)12(18-15(22)23-16(5,6)7)13(19)17-11(9(2)3)14(20)21/h9-12H,8H2,1-7H3,(H,17,19)(H,18,22)(H,20,21)/t10-,11-,12-/m0/s1

InChI Key

NKVPRAMPBUVZHC-SRVKXCTJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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